5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride
Overview
Description
5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride is a chemical compound with the CAS Number: 1803583-59-6 . It has a molecular weight of 275.66 g/mol .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3N3.ClH/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9;/h1-6H,(H2,15,17);1H .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H9ClF3N3 and a molecular weight of 275.66 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Use in Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, are used in the agrochemical and pharmaceutical industries. They are primarily used for the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Also, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) Studies
- Summary of Application : Isatin-based imidazole derivatives, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that receptor–ligand interaction studies were conducted .
- Results or Outcomes : The compounds showed significant activity against SARS-CoV-2 RdRp, which suggests potential use in the treatment of COVID-19 .
Use in Synthesis of Heteroaromatic Compounds
- Summary of Application : Pyrazines and pyridazines fused to 1,2,3-triazoles, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, are obtained through a variety of synthetic routes .
- Methods of Application : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : These heterocycles have been used in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
Use in Glycosylation
- Summary of Application : Trifluoromethylphenyl derivatives, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, can be used as thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .
Use in Medicinal Chemistry
- Summary of Application : 1,2,3-Triazole-fused pyrazines and pyridazines, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These heterocyclic nuclei have shown GABA A allosteric modulating activity .
Use in Solar Cells
- Summary of Application : 1,2,3-Triazole-fused pyrazines and pyridazines, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, have been incorporated into polymers for use in solar cells .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These heterocyclic nuclei have demonstrated use in solar cells .
Safety And Hazards
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9;/h1-6H,(H2,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBQDGKKYJBJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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